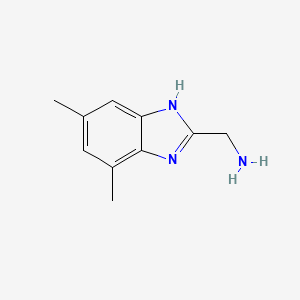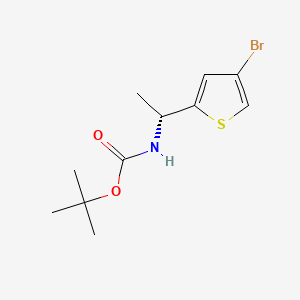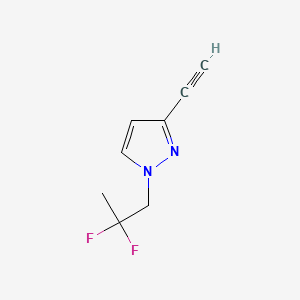
1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole is an organofluorine compound that features a pyrazole ring substituted with a difluoropropyl and an ethynyl group. Organofluorine compounds are known for their unique chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
One common method is the radical-induced difluoroethylation of pyrazole derivatives, which can be achieved under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoropropyl and ethynyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluoropropyl)-1H-indole: Another fluorinated compound with a different core structure.
1-(2,2-Difluoropropyl)-4-fluorobenzene: A benzene derivative with similar fluorinated substituents.
1,1-Difluorocyclopropane derivatives: Compounds with a difluorocyclopropane moiety that exhibit unique chemical reactivity.
These compounds share some similarities in their chemical properties but differ in their core structures and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H8F2N2 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-(2,2-difluoropropyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C8H8F2N2/c1-3-7-4-5-12(11-7)6-8(2,9)10/h1,4-5H,6H2,2H3 |
InChI-Schlüssel |
FVFFWRHUINHSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC(=N1)C#C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


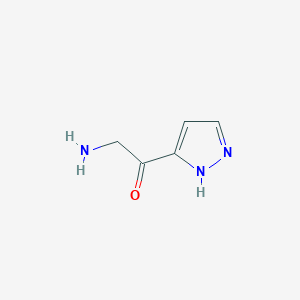
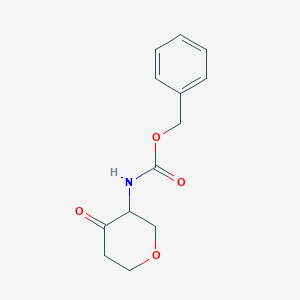



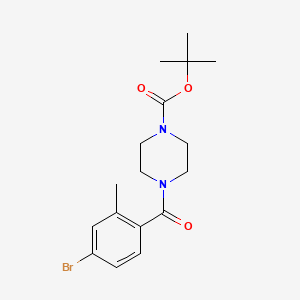
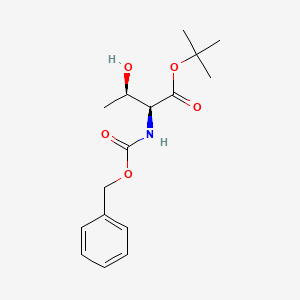
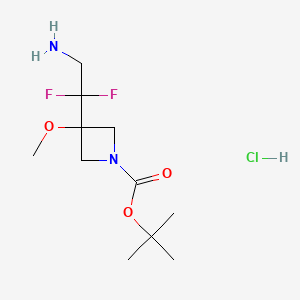
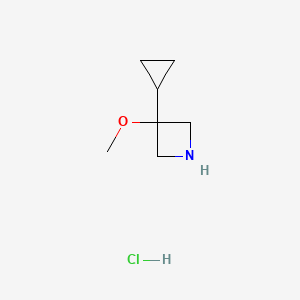
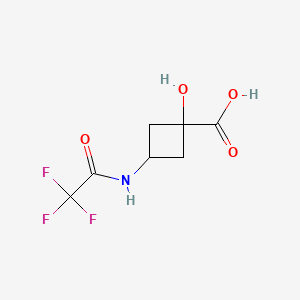

![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
